molecular formula C8H10N2O4 B8504582 3,4-Dimethoxy-2-nitro-phenylamine

3,4-Dimethoxy-2-nitro-phenylamine

Cat. No.: B8504582
M. Wt: 198.18 g/mol
InChI Key: IBWQFWKWEYEXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-2-nitro-phenylamine is a substituted phenylamine derivative featuring methoxy groups at the 3- and 4-positions and a nitro group at the 2-position of the aromatic ring. This structure combines electron-donating methoxy groups with an electron-withdrawing nitro substituent, creating unique electronic and steric properties.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3,4-dimethoxy-2-nitroaniline

InChI

InChI=1S/C8H10N2O4/c1-13-6-4-3-5(9)7(10(11)12)8(6)14-2/h3-4H,9H2,1-2H3

InChI Key

IBWQFWKWEYEXOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3,4-Dimethoxy-2-nitro-phenylamine with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Molecular Weight Key Properties/Applications
This compound 2-NO₂, 3-OCH₃, 4-OCH₃ Nitro, methoxy, aromatic amine ~212.19 (est.) Potential intermediate in dyes, pharmaceuticals; nitro group enables redox reactivity .
Dopamine HCl (CAS 62-31-7) 3,4-diOH, ethylamine side chain Catechol, primary amine 189.64 Neurotransmitter; polar, water-soluble; used in treating shock .
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine 3,4-diOCH₃, benzyl-phenylethylamine Methoxy, tertiary amine 283.36 Research compound; limited toxicological data; lipophilic due to aryl groups .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, methoxy, dimethylamino Ether, tertiary amine, methoxy 391.46 Investigational use; complex structure may enhance binding affinity in drug discovery .

Key Observations :

  • Electronic Effects : The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, dopamine’s catechol groups (3,4-diOH) increase polarity and reactivity in aqueous environments .
  • Lipophilicity : The dimethoxy groups in the target compound enhance lipophilicity compared to dopamine but reduce it relative to the benzodioxin analog in , which has additional hydrophobic moieties .
  • Toxicity : Nitroaromatics like the target compound may pose higher toxicity risks compared to methoxy- or hydroxyl-substituted analogs, though specific data are lacking .

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